Fluoromethalone
Description
Historical Evolution of Academic Understanding of Fluorometholone (B1672912)
The academic journey of fluorometholone began with its synthesis and initial description, first detailed in patents such as US 2,867,637. google.com Early research focused on establishing its credentials as a potent anti-inflammatory agent. nih.gov The initial academic understanding was largely phenomenological, documenting its efficacy in reducing ocular inflammation. taylorandfrancis.com
Over time, research delved deeper into its molecular underpinnings. A pivotal shift in understanding came with the elucidation of its mechanism of action as a classic glucocorticoid receptor agonist. nih.govpatsnap.com Scientists established that fluorometholone penetrates target cells and binds to cytoplasmic glucocorticoid receptors. This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on the DNA, thereby modulating the transcription of specific genes. patsnap.compatsnap.com This interaction leads to the increased synthesis of anti-inflammatory proteins and the decreased production of pro-inflammatory mediators like cytokines, prostaglandins (B1171923), and leukotrienes. patsnap.compatsnap.com
A significant milestone in its academic evolution was the recognition of its dissociated effects—strong anti-inflammatory action with a notably lower tendency to elevate intraocular pressure (IOP) compared to corticosteroids like dexamethasone. nih.govsemanticscholar.org This discovery spurred a new wave of research aimed at understanding the structural and metabolic reasons for this favorable profile, making it a key compound in the quest for safer ocular steroids.
Significance of Fluorometholone as a Research Compound in Steroid Science
Fluorometholone's importance in steroid science is primarily linked to its distinct clinical profile, which allows researchers to investigate the separation of therapeutic effects from adverse reactions. The compound serves as a critical research tool for several key reasons:
Dissecting the Glucocorticoid Pathway: By comparing the cellular and genetic responses induced by fluorometholone to those of other glucocorticoids like dexamethasone, researchers can identify potential molecular pathways responsible for side effects such as IOP elevation. nih.govnih.gov
Investigating Structure-Activity Relationships: The specific chemical modifications of the fluorometholone molecule—including the 9α-fluoro and 6α-methyl groups—provide a basis for studying how subtle changes in steroid structure can dramatically alter biological activity and side-effect profiles. patsnap.com
Metabolic Studies: Research has indicated that the cornea metabolizes fluorometholone into less active forms, which may contribute to its lower impact on IOP. nih.gov This makes it an excellent model for studying the role of local metabolism in drug safety and efficacy.
Development of "Softer" Steroids: Fluorometholone is often conceptually categorized with "soft" steroids, which are designed to act locally and be rapidly metabolized into inactive compounds, thereby reducing systemic exposure and side effects. Its properties provide a benchmark for the design and evaluation of new generations of safer corticosteroids.
One of the most researched aspects is its comparatively mild effect on intraocular pressure. Numerous studies have quantified this difference, providing a foundation for its preferential use in research models where inflammation must be controlled without the confounding variable of steroid-induced ocular hypertension.
| Feature | Fluorometholone 0.1% | Dexamethasone 0.1% |
| Mean Change in IOP (mmHg) | 2.96 | 8.58 |
| Percentage of Eyes with >5 mmHg IOP Change | 8.3% | 62.5% |
| Statistical Significance (p-value) | <0.001 | |
| Data from a comparative study on corticosteroid provocative tests. nih.govnih.gov |
Current Research Landscape and Unexplored Scientific Avenues Pertaining to Fluorometholone
The contemporary research landscape for fluorometholone is dynamic, moving beyond its traditional anti-inflammatory role to explore new therapeutic applications and advanced formulations.
Current Research Focus Areas:
Novel Drug Delivery Systems: A significant area of active research is the development of advanced delivery platforms to enhance the bioavailability and therapeutic efficacy of fluorometholone. Studies are focused on creating nanoparticle-based systems, such as those using poly(lactic-co-glycolic acid) (PLGA), to improve penetration into both anterior and posterior segments of the eye. nih.govresearchgate.net Research into nanocrystal formulations has also shown that smaller particle sizes can lead to higher and more sustained penetration into the aqueous humor. nih.govresearchgate.net
Expanded Therapeutic Applications: Researchers are investigating fluorometholone's potential in conditions not traditionally associated with its primary use. A notable example is its role in diabetic retinopathy, where recent studies have shown it can inhibit high glucose-induced cellular senescence in human retinal endothelial cells. nih.gov This is achieved by suppressing inflammatory factors like TNF-α and IL-6 and modulating the Akt signaling pathway. nih.gov Its utility in managing dry eye disease is also being explored, with research indicating it can increase the gene expression of crucial ocular surface mucins (MUC1, MUC4, MUC16, and MUC19), which are vital for surface hydration. nih.gov
Deeper Mechanistic Insights: Modern molecular biology techniques are being used to uncover more detailed mechanisms of action. For instance, recent research has demonstrated that fluorometholone inhibits corneal epithelial cell proliferation and migration by downregulating the Rho GTPase signaling network (specifically RhoA, Rac1, and Cdc42) and the downstream Erk/NF-κB pathway. nih.gov
Unexplored Scientific Avenues:
Neuroprotective Effects: While its anti-inflammatory properties are well-established, the potential neuroprotective role of fluorometholone in retinal ganglion cells and other neural tissues of the eye remains largely unexplored. Investigating its impact on neuro-inflammatory pathways in conditions like glaucoma could open new research vistas.
The Gut-Eye Axis: The influence of systemic factors, such as the gut microbiome, on ocular inflammation is a burgeoning field. Research into how fluorometholone might modulate the gut-eye axis, or how its efficacy is influenced by it, is an untapped area.
Epigenetic Modifications: The long-term effects of fluorometholone on the epigenetic landscape of ocular cells are not well understood. Studies exploring DNA methylation or histone modification patterns following treatment could provide deeper insights into its sustained therapeutic effects and mechanisms.
Combination Therapies with Biologics: Investigating the synergistic potential of fluorometholone with biologic agents (e.g., anti-VEGF or anti-TNF-α therapies) in complex inflammatory ocular diseases could lead to more effective and targeted treatment paradigms.
The following table summarizes findings from a recent study on the effect of Fluorometholone (FML) on high glucose-induced inflammatory factor release in Human Retinal Endothelial Cells (HRECs).
| Treatment Group | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | IL-8 Release (pg/mL) |
| Control | ~150 | ~120 | ~110 |
| High Glucose (HG) | ~400 | ~350 | ~310 |
| HG + FML (0.05%) | ~250 | ~210 | ~190 |
| HG + FML (0.1%) | ~200 | ~180 | ~150 |
| Data adapted from a 2022 study on FML's role in diabetic retinopathy models. nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C22H29FO4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3 |
InChI Key |
FAOZLTXFLGPHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
Synonyms |
Cortisdin Efflumidex Flucon Flucon, Isopto Fluor Op Fluor-Op Fluoro Ophtal Fluoro-Ophtal Fluorometholone Fluoropos FML FML Forte FML Liquifilm Isopto Flucon PMS Fluorometholone PMS-Fluorometholone |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Research for Fluorometholone
Novel Synthetic Routes for Fluorometholone (B1672912) and its Stereoisomers
The intricate stereochemistry of fluorometholone presents a significant challenge to synthetic chemists. Modern research focuses on developing novel synthetic routes that not only improve efficiency but also provide precise control over the stereochemical outcome.
Stereoselective and Enantioselective Synthesis Approaches
The biological activity of fluorometholone is intrinsically linked to its specific three-dimensional structure. Consequently, the development of stereoselective and enantioselective synthetic methods is paramount to ensure the production of the desired biologically active isomer.
Key to these advanced syntheses is the use of chiral catalysts and auxiliaries that can direct the formation of specific stereocenters. For instance, in the synthesis of steroid skeletons, asymmetric hydrogenation and aldol (B89426) reactions are critical steps where chirality can be introduced with high precision. While specific literature detailing a complete enantioselective synthesis of fluorometholone is not abundant, the principles can be extrapolated from research on the synthesis of other complex steroids and fluorinated molecules. nih.gov
One of the crucial stereocenters in fluorometholone is the 6α-methyl group. Stereoselective introduction of this group is often achieved through conjugate addition reactions to an α,β-unsaturated ketone precursor, employing chiral organocuprate reagents or other asymmetric methodologies. The facial selectivity of this addition is directed by the existing stereochemistry of the steroid nucleus and can be further enhanced by the choice of reagents and reaction conditions.
Furthermore, biocatalysis has emerged as a powerful tool for enantioselective synthesis. digitellinc.com Enzymes, such as ketoreductases and aldolases, can catalyze reactions with high enantio- and diastereoselectivity under mild conditions. escholarship.orgescholarship.org While direct application to the total synthesis of fluorometholone is an area of ongoing research, the potential for enzymatic reactions to create key chiral intermediates with high optical purity is significant. For example, an imine reductase (IRED) has been successfully employed in the scalable and highly enantioselective synthesis of a morpholine (B109124) derivative, showcasing the power of biocatalysis in creating chiral amines, a common moiety in complex pharmaceuticals. digitellinc.com
Table 1: Comparison of Stereoselective Methods in Steroid Synthesis
| Method | Description | Advantages | Challenges |
| Chiral Catalysis | Utilizes chiral metal complexes or organocatalysts to induce asymmetry in key bond-forming reactions. | High enantioselectivity, catalytic nature reduces waste. | Catalyst cost and sensitivity, optimization required for specific substrates. |
| Substrate Control | The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions. | Predictable outcomes based on steroid conformation. | Limited to the inherent stereochemistry of the starting material. |
| Biocatalysis | Employs enzymes to catalyze stereoselective transformations. digitellinc.comescholarship.orgescholarship.org | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope can be limited. |
| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction, and is later removed. | High diastereoselectivity, well-established methodology. | Requires additional steps for attachment and removal, stoichiometric use of the auxiliary. |
Green Chemistry Principles and Sustainable Synthesis of Fluorometholone
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. scientificupdate.commdpi.comsemanticscholar.org The synthesis of a complex molecule like fluorometholone, which traditionally involves multiple steps and the use of hazardous reagents, is a prime candidate for the application of these principles.
Key green chemistry metrics, such as atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI), are used to evaluate the sustainability of a synthetic route. scientificupdate.commdpi.comsemanticscholar.org The goal is to design syntheses that maximize the incorporation of starting material atoms into the final product, minimize waste, and use less hazardous solvents and reagents.
In the context of fluorometholone synthesis, green chemistry approaches could include:
Catalytic Reactions: Replacing stoichiometric reagents with catalytic alternatives, such as using catalytic hydrogenation instead of metal hydride reductions, significantly reduces waste. google.com
Solvent Selection: Minimizing the use of hazardous solvents like chlorinated hydrocarbons and exploring greener alternatives such as water, supercritical fluids, or ionic liquids. researchgate.net
Energy Efficiency: Utilizing milder reaction conditions and exploring technologies like microwave-assisted synthesis to reduce energy consumption.
Renewable Feedstocks: While challenging for complex steroids, long-term research aims to utilize renewable resources as starting materials.
Table 2: Application of Green Chemistry Principles to Fluorometholone Synthesis
| Green Chemistry Principle | Application in Fluorometholone Synthesis | Potential Impact |
| Prevention | Designing synthetic routes with fewer steps and higher yields. google.comgoogle.com | Reduced waste generation. |
| Atom Economy | Utilizing reactions that maximize the incorporation of atoms from reactants into the final product. | Minimized by-product formation. |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. | Improved worker safety and reduced environmental pollution. |
| Designing Safer Chemicals | Not directly applicable to the final product, but to the reagents and intermediates used. | Minimized toxicity of the overall process. |
| Safer Solvents and Auxiliaries | Avoiding chlorinated solvents and exploring greener alternatives. researchgate.net | Reduced environmental impact and health risks. |
| Design for Energy Efficiency | Using milder reaction conditions and alternative energy sources. | Lower energy consumption and carbon footprint. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for steroid synthesis (long-term goal). | Reduced reliance on fossil fuels. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. | Shortened synthetic routes and reduced waste. |
| Catalysis | Employing catalytic reagents in place of stoichiometric ones. google.com | Increased efficiency and reduced waste. |
| Design for Degradation | Not directly applicable to the stable steroid product. | N/A |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control and minimize by-product formation. | Improved process control and reduced waste. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. | Enhanced operational safety. |
Scalable Synthesis Research for Fluorometholone Precursors and Intermediates
The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. Research in this area focuses on developing robust, safe, and cost-effective processes for the synthesis of fluorometholone and its key precursors.
Patents often describe processes that are designed for industrial application, emphasizing high yields and the use of readily available starting materials. google.comgoogle.com For example, a patented process for obtaining fluorometholone focuses on a route that starts from a commercial product and involves a reduced number of synthetic steps, making it more amenable to large-scale production. google.comgoogle.com
Key considerations for scalable synthesis include:
Process Safety: Thorough evaluation of reaction thermodynamics and kinetics to prevent runaway reactions.
Reagent Cost and Availability: Sourcing inexpensive and readily available starting materials and reagents.
Purification Methods: Developing efficient and scalable purification techniques, such as crystallization, to avoid costly and time-consuming chromatography.
Process Intensification: Utilizing technologies like continuous flow reactors to improve efficiency, safety, and consistency. dntb.gov.ua
Design and Synthesis of Fluorometholone Derivatives for Mechanistic Research
To better understand the mechanism of action of fluorometholone and to develop new drugs with improved properties, researchers design and synthesize a variety of derivatives. This research allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.
Rational Design of Fluorometholone Analogues with Modified Receptor Selectivity
Fluorometholone exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR). medchemexpress.commedchemexpress.com The rational design of fluorometholone analogues aims to modify its interaction with the GR to achieve greater selectivity and potentially reduce side effects.
This design process is often guided by computational modeling and a deep understanding of the GR's ligand-binding domain. By systematically modifying different parts of the fluorometholone scaffold, chemists can probe the key interactions between the drug and the receptor. For example, modifications at the C-17 position, such as the introduction of different ester groups, can influence the compound's lipophilicity and duration of action. wikipedia.org
The goal of these modifications can be to:
Enhance Potency: Increase the binding affinity for the GR.
Improve Selectivity: Increase the affinity for the GR over other steroid receptors, such as the mineralocorticoid receptor, to minimize off-target effects.
Modify Pharmacokinetics: Alter the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
Table 3: Examples of Potential Modifications to the Fluorometholone Scaffold for SAR Studies
| Position of Modification | Type of Modification | Potential Impact on Activity/Selectivity |
| C-17 | Variation of the ester group (e.g., acetate (B1210297), propionate, valerate) google.com | Altered lipophilicity, duration of action, and metabolic stability. |
| C-11 | Oxidation to a ketone (cortisone-like) | Reduced glucocorticoid activity. |
| C-6 | Modification of the methyl group (e.g., ethyl, cyclopropyl) | Potential changes in receptor binding and steric interactions. |
| C-9 | Replacement of fluorine with other halogens (e.g., chlorine) | Altered electronic properties and binding affinity. |
| A-ring | Introduction of additional unsaturation or substituents | Potential modulation of receptor activation. |
Combinatorial Chemistry Approaches to Fluorometholone Library Generation
Combinatorial chemistry is a powerful technique for rapidly generating large numbers of diverse compounds for high-throughput screening. stanford.eduwikipedia.org This approach can be applied to the synthesis of fluorometholone derivatives to accelerate the discovery of new analogues with improved therapeutic properties.
In a combinatorial synthesis of fluorometholone analogues, a common steroid scaffold would be systematically modified with a variety of building blocks. Solid-phase synthesis is often employed in combinatorial chemistry, where the steroid core is attached to a resin bead, and subsequent reactions are carried out in a stepwise manner. acs.orgacs.org This allows for the easy removal of excess reagents and by-products by simple filtration.
A hypothetical combinatorial library of fluorometholone derivatives could be generated by:
Attaching a suitable fluorometholone precursor to a solid support.
Splitting the resin into multiple portions.
Reacting each portion with a different building block (e.g., a variety of carboxylic acids to form different C-17 esters).
Pooling the resin and then splitting it again for another round of diversification at a different position on the molecule.
Cleaving the final products from the solid support to generate a library of individual compounds or mixtures for biological screening. rsc.org
This approach allows for the rapid exploration of a vast chemical space around the fluorometholone scaffold, significantly increasing the chances of identifying novel compounds with desirable pharmacological profiles.
Fluorometholone Prodrug Research (Focus on Synthetic Strategy and Bioconversion Mechanisms)
Prodrug design is a strategic approach in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of an active pharmaceutical ingredient. For Fluorometholone, a potent synthetic glucocorticoid used in treating inflammatory eye diseases, prodrug research primarily focuses on enhancing its ocular bioavailability. wikipedia.orgnih.govmedpath.com The cornea presents a significant barrier to drug absorption, and by modifying the structure of Fluorometholone, its ability to penetrate this barrier can be improved. The most common prodrug of Fluorometholone is its C17α acetate ester, Fluorometholone acetate. wikipedia.orgwikipedia.org This derivatization increases the lipophilicity of the molecule, facilitating its transport across the lipid-rich corneal epithelium.
Synthetic Strategy
The synthesis of Fluorometholone prodrugs predominantly involves the esterification of the 17α-hydroxyl group. Fluorometholone acetate is the most prominent example, created through the formal condensation of Fluorometholone with acetic acid. nih.gov
The general synthetic pathway to obtain Fluorometholone acetate can be part of a multi-step process starting from precursor compounds. google.com One patented method describes a sequence of reactions including dechlorination, esterification, methylation, hydrogenation, fermentation dehydrogenation, epoxidation, and ring-opening to produce a derivative that is then hydrolyzed to yield Fluorometholone. google.com The final esterification step to create the prodrug involves reacting the 17α-hydroxyl group of the Fluorometholone core with an acylating agent.
A common laboratory and industrial approach is the direct esterification of Fluorometholone. This involves reacting Fluorometholone with an acid anhydride, such as acetic anhydride, in the presence of an acid catalyst. The reaction specifically targets the tertiary 17α-hydroxyl group.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Fluorometholone | Acetic Anhydride | Fluorometholone Acetate | Esterification |
This interactive table summarizes the key components of the synthetic strategy for Fluorometholone acetate.
The synthesis aims to achieve a high yield of the desired ester while minimizing the formation of impurities. Various synthetic routes for obtaining Fluorometholone and its intermediates have been developed to provide an efficient process for industrial application. google.comgoogle.comwipo.int
Bioconversion Mechanisms
Once administered, particularly in the eye, Fluorometholone prodrugs like Fluorometholone acetate must be converted into the active parent drug, Fluorometholone, to exert their therapeutic effect. nih.gov This conversion is an enzymatic process that occurs in vivo.
The primary mechanism for the bioconversion of Fluorometholone acetate is hydrolysis of the ester bond. semanticscholar.org This reaction is catalyzed by esterase enzymes, such as carboxylesterases, which are ubiquitously present in biological tissues, including the eye (e.g., in the cornea, aqueous humor, and iris-ciliary body). semanticscholar.org
The enzymatic hydrolysis cleaves the ester linkage at the C17α position, releasing the active Fluorometholone and acetic acid as a byproduct. google.com The rate of hydrolysis is a critical factor in prodrug design, as it determines the concentration and duration of action of the active drug at the target site. nih.gov The process regenerates the free hydroxyl group on the Fluorometholone molecule, which is crucial for its binding to glucocorticoid receptors and subsequent anti-inflammatory activity. nih.gov
| Prodrug | Active Drug | Byproduct | Enzyme Class | Bioconversion Mechanism |
| Fluorometholone Acetate | Fluorometholone | Acetic Acid | Esterases (e.g., Carboxylesterases) | Enzymatic Hydrolysis |
This interactive table details the bioconversion process of the Fluorometholone acetate prodrug.
The susceptibility of ester-based prodrugs to hydrolysis can be influenced by the chemical structure of the ester group. nih.gov For Fluorometholone acetate, the ester bond is readily cleaved by endogenous esterases to ensure efficient delivery of the active drug. semanticscholar.org
Molecular and Cellular Mechanisms of Action of Fluorometholone
Glucocorticoid Receptor Binding and Activation Dynamics of Fluorometholone (B1672912)
The initial step in fluorometholone's cellular action involves its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor. This binding event triggers a cascade of events leading to the modulation of gene expression.
Fluorometholone demonstrates a high affinity for the glucocorticoid receptor. In radioligand binding assays, it exhibits an inhibitory concentration (IC50) of 1.5 nM and a dissociation constant (Kd) of 2.8 nM caymanchem.com. While detailed kinetic and thermodynamic parameters specifically for fluorometholone's binding and dissociation rates are not extensively detailed in the provided literature, these values indicate a strong and specific interaction with the GR caymanchem.com. Studies on other glucocorticoids suggest that steroid-receptor interactions can involve complex thermodynamic profiles, influenced by factors such as temperature and solvent interactions, often described by multi-step models involving hydrophobic forces and short-range interactions nih.gov.
Table 1: Glucocorticoid Receptor Binding Affinity of Fluorometholone
| Parameter | Value | Assay Type | Reference |
| IC50 | 1.5 nM | Radioligand Binding | caymanchem.com |
| Kd | 2.8 nM | Radioligand Binding | caymanchem.com |
Upon binding to fluorometholone, the cytosolic glucocorticoid receptor undergoes a significant conformational change drugbank.comoptometrytimes.comsgul.ac.uk. This structural alteration is crucial for receptor activation. The activated receptor-ligand complex then dissociates from chaperone proteins and translocates from the cytoplasm into the cell nucleus drugbank.comoptometrytimes.comsgul.ac.ukpatsnap.com. This nuclear translocation is a prerequisite for the complex to interact with the cell's genetic material.
Detailed mapping of the specific amino acid residues within the glucocorticoid receptor's binding pocket that directly interact with fluorometholone is not explicitly provided in the reviewed literature. However, general studies on steroid recognition by the GR have identified certain residues as critical for ligand binding. For instance, Glutamine at position 642 (Gln-642) has been noted to play an important role in steroid recognition and binding to the human GR guidetopharmacology.org. While some research indicates that fluorometholone engages in various non-specific interactions within the binding pocket, the precise amino acid residues involved in these interactions are not specifically elucidated in the provided snippets researchgate.net.
Genomic Mechanisms of Fluorometholone Action
Once translocated into the nucleus, the activated fluorometholone-GR complex engages with the genome to modulate gene expression, thereby mediating its anti-inflammatory effects.
Within the nucleus, the fluorometholone-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are typically located in the promoter or enhancer regions of target genes drugbank.comsgul.ac.ukpatsnap.com. This binding event, often occurring as a dimer, is a critical step in altering the transcription of these genes sgul.ac.uk. The complex's interaction with GREs can lead to the upregulation of genes encoding anti-inflammatory proteins and the downregulation of genes responsible for pro-inflammatory mediators drugbank.compatsnap.com. Fluorometholone has been shown to increase the gene expression of ocular surface mucins, including MUC1, MUC4, MUC16, and MUC19, in conjunctival and corneal epithelial cells through GR activation medchemexpress.com. Furthermore, the GR complex can interact with basic transcription factors and co-regulators, fine-tuning the transcriptional output drugbank.comsgul.ac.uk. The mechanism also involves the stimulation of lipocortin production, an anti-inflammatory protein that inhibits phospholipase A2, thereby reducing the synthesis of prostaglandins (B1171923) and leukotrienes, key inflammatory mediators optometrytimes.com. Additionally, fluorometholone can modulate other transcription factors and participate in the rapid degradation of specific messenger RNAs (mRNAs) drugbank.com.
Fluorometholone's mechanism of action is also associated with chromatin remodeling drugbank.comresearchgate.net. Glucocorticoids, in general, can reshape gene expression patterns by influencing the accessibility of DNA to the transcriptional machinery, which involves alterations in chromatin structure researchgate.netunivr.itmdpi.com. This process is a key component of epigenetic regulation. While specific details regarding fluorometholone's direct interaction with particular chromatin remodeling complexes are not extensively detailed in the provided snippets, its role in modulating gene expression implies an engagement with these epigenetic mechanisms. Chromatin remodeling involves dynamic changes to the nucleosome structure, often mediated by histone modifications (such as acetylation and methylation) and the activity of ATP-dependent chromatin remodeling complexes, which collectively dictate gene accessibility and transcriptional activity univr.itmdpi.comexonpublications.com.
Co-activator and Co-repressor Recruitment by Fluorometholone-Bound Receptors
The activated glucocorticoid receptor, bound by fluorometholone, does not directly initiate transcription but rather acts as a platform for the recruitment of a diverse array of co-regulatory proteins. These co-regulators, broadly classified as co-activators and co-repressors, are crucial for fine-tuning the transcriptional output. Co-activators, such as Steroid Receptor Coactivator-1 (SRC-1), Glucocorticoid Receptor Interacting Protein 1 (GRIP1), CREB-binding protein (CBP), and p300, are recruited to the GREs. Many of these co-activators possess histone acetyltransferase (HAT) activity, which acetylates histone tails, thereby loosening chromatin structure and facilitating the access of the transcriptional machinery to the DNA. frontiersin.orgwikipedia.orgscielo.org.ar Conversely, co-repressors, including Nuclear Receptor Co-repressor 1 (NCOR1) and Silencing Mediator of Retinoid and Thyroid Hormone Receptors (SMRT), can be recruited to repress gene transcription, often by recruiting histone deacetylases (HDACs) that compact chromatin. frontiersin.orgscielo.org.armpg.deescholarship.org The precise balance and type of co-regulators recruited are context-dependent, influencing whether fluorometholone activates or represses specific target genes. frontiersin.orgmpg.deescholarship.org For instance, fluorometholone acetate (B1210297), a related compound, has been shown to induce the synthesis of anti-inflammatory proteins while inhibiting inflammatory mediators, indicative of its role in modulating co-regulator activity to achieve an anti-inflammatory state. nih.gov
Non-Genomic Mechanisms of Fluorometholone Action
While genomic mechanisms are central to fluorometholone's action, evidence suggests that glucocorticoids, in general, can also exert non-genomic effects. These pathways can lead to more rapid cellular responses that are not dependent on direct gene transcription.
Some research indicates the presence of non-classic, membrane-bound glucocorticoid receptors. These receptors can interact with intracellular signaling cascades, such as mitogen-activated protein (MAP) kinases, or activate pathways involving cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca²⁺). nih.gov Activation of these membrane-associated pathways can lead to rapid cellular signaling events, influencing cellular behavior and function without the delay associated with transcriptional regulation. nih.gov
Fluorometholone's primary interaction involves binding to cytoplasmic glucocorticoid receptors. patsnap.compatsnap.comdrugbank.comrwandafda.gov.rwnih.gov Upon ligand binding, the GR undergoes conformational changes that can alter its interactions with other proteins. This includes the aforementioned recruitment of co-activators and co-repressors. frontiersin.orgescholarship.org Furthermore, the activated GR can interact with other transcription factors, indirectly modulating gene expression. nih.gov These protein-protein interactions are critical for the precise regulation of cellular responses.
Cellular Pathway Modulation and Biological Outcomes (In Vitro and Preclinical Mechanistic Studies)
In vitro and preclinical studies have elucidated specific cellular pathways affected by fluorometholone, revealing its impact on gene expression and signaling networks.
Fluorometholone has been demonstrated to influence the expression of specific genes in ocular surface cells. Studies using human conjunctival and corneal epithelial cells have shown that fluorometholone treatment leads to a dose- and time-dependent increase in the gene expression of mucins, including MUC1, MUC4, MUC16, and MUC19. nih.gov This effect is mediated through the activation of glucocorticoid receptors, as it can be blocked by a glucocorticoid receptor antagonist. nih.gov The upregulation of mucins is significant, as these proteins are vital for maintaining ocular surface hydration and may contribute to the beneficial effects of fluorometholone in conditions like dry eye, in addition to its anti-inflammatory actions. nih.gov Generally, corticosteroids like fluorometholone are known to upregulate anti-inflammatory proteins and downregulate pro-inflammatory mediators, thereby reducing the production of inflammatory cytokines, prostaglandins, and leukotrienes. patsnap.com
Table 1: Fluorometholone-Induced Mucin Gene Expression in Ocular Epithelial Cells
| Gene | Effect of Fluorometholone | Cell Type | Mechanism |
| MUC1 | Upregulation | Conjunctival Epithelial | Glucocorticoid Receptor (GR) activation |
| MUC4 | Upregulation | Conjunctival Epithelial | Glucocorticoid Receptor (GR) activation |
| MUC16 | Upregulation | Conjunctival Epithelial | Glucocorticoid Receptor (GR) activation |
| MUC19 | Upregulation | Conjunctival Epithelial | Glucocorticoid Receptor (GR) activation |
| MUC1 | Upregulation | Corneal Epithelial | Glucocorticoid Receptor (GR) activation |
| MUC4 | Upregulation | Corneal Epithelial | Glucocorticoid Receptor (GR) activation |
| MUC16 | Upregulation | Corneal Epithelial | Glucocorticoid Receptor (GR) activation |
| MUC19 | Upregulation | Corneal Epithelial | Glucocorticoid Receptor (GR) activation |
Preclinical studies have revealed that fluorometholone (FML) significantly inhibits the proliferation and migration of corneal epithelial cells (CECs). nih.gov At the molecular level, FML treatment leads to a notable downregulation of key Rho GTPases, specifically RhoA, Rac1, and Cdc42, in both human corneal epithelial cells (HCECs) and mouse corneal epithelia. nih.gov This modulation of Rho GTPases is accompanied by corresponding reductions in the downstream signaling pathways of Extracellular signal-regulated kinases (Erk) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov These pathway perturbations were also observed in tear samples from patients, underscoring their clinical relevance. nih.gov Rho GTPases are critical regulators of the actin cytoskeleton, influencing cell shape, motility, and proliferation, nih.govphysiology.orgelifesciences.orgmdpi.com while the Erk and NF-κB pathways are central to cellular responses, including inflammation and cell growth. nih.gov Therefore, fluorometholone's inhibition of CEC proliferation and migration is mechanistically linked to its modulation of the Rho GTPase signaling network, particularly through RhoA/Rac1/Cdc42, which subsequently suppresses the Erk/NF-κB pathway. nih.gov
Table 2: Fluorometholone's Impact on Cellular Signaling Pathways in Corneal Epithelial Cells
| Pathway/Molecule | Effect of Fluorometholone | Cell Type Studied | Downstream Consequence |
| RhoA | Downregulation | Human Corneal Epithelial Cells (HCECs), Mouse | Inhibition of proliferation and migration |
| Rac1 | Downregulation | Human Corneal Epithelial Cells (HCECs), Mouse | Inhibition of proliferation and migration |
| Cdc42 | Downregulation | Human Corneal Epithelial Cells (HCECs), Mouse | Inhibition of proliferation and migration |
| Erk Pathway | Reduction | Human Corneal Epithelial Cells (HCECs), Mouse | Contributes to inhibition of proliferation and migration |
| NF-κB Pathway | Reduction | Human Corneal Epithelial Cells (HCECs), Mouse | Contributes to inhibition of proliferation and migration |
Effects on Inflammatory Mediator Production (e.g., Cytokines, Chemokines, Eicosanoids) in In Vitro Systems
Fluorometholone, as a corticosteroid, effectively modulates the production of various inflammatory mediators in in vitro systems. Its primary mechanism involves the inhibition of inflammatory cascades, thereby reducing the cellular response to inflammatory stimuli.
Corticosteroids, including Fluorometholone, are potent immunosuppressors that reduce the activation of pro-inflammatory cytokines and chemokines while enhancing anti-inflammatory gene expression mdpi.comnih.gov. They achieve this by binding to cytoplasmic glucocorticoid receptors, leading to the formation of a receptor-steroid complex that moves into the nucleus. This complex then interacts with DNA, modulating gene transcription to decrease the production of inflammatory mediators patsnap.comdrugbank.com.
Specifically, Fluorometholone has been shown to decrease the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-10 (IL-10) patsnap.comresearchgate.netplos.org. In an in vitro model of inflammatory keratocytes induced by lipopolysaccharide (LPS), Fluorometholone significantly reduced the levels of TNF-α and IL-6, and suppressed the expression of Matrix Metalloproteinase-9 (MMP-9) plos.org. High glucose conditions, which can induce inflammation, also stimulate the secretion of TNF-α, IL-1β, IL-6, and IL-10, and Fluorometholone has been observed to blunt the release of these cytokines and Vascular Endothelial Growth Factor (VEGF) in human retinal endothelial cells researchgate.net.
Furthermore, corticosteroids inhibit the inflammatory response by inhibiting phospholipase A2-mediated conversion of arachidonic acid from membrane phospholipids. This action blocks downstream cyclooxygenase (COX) and lipoxygenase pathways, thereby preventing the production of eicosanoids, including prostaglandins and leukotrienes patsnap.comdrugbank.comreviewofcontactlenses.comajmc.com. These mediators are key players in the inflammatory response, contributing to edema, capillary dilation, and leukocyte migration patsnap.comdrugbank.com. Chemokines, such as CCL5, CXCL9, and CXCL10, which are involved in the recruitment of immune cells, are also targeted by corticosteroid-mediated suppression mdpi.comnih.gov.
Data Table 1: Cytokine and MMP Modulation by Fluorometholone in LPS-Induced Keratocytes
| Mediator | Condition in LPS-Induced Keratocytes | Effect of Fluorometholone |
| TNF-α | Increased | Significantly Decreased |
| IL-6 | Increased | Significantly Decreased |
| MMP-9 | Increased | Suppressed |
*Data derived from Source plos.org.
Data Table 2: Incidence of Cystoid Macular Edema (CME) Post-Cataract Surgery
| Treatment Group | Number of Eyes | Incidence of CME (%) | Statistical Significance |
| Diclofenac (B195802) | 53 | 5.7 | P < .001 (vs. Flu) |
| Fluorometholone | 53 | 54.7 |
*Data derived from Source nichigan.or.jp. This table highlights a significant difference in CME incidence between the diclofenac and fluorometholone groups, indicating a higher propensity for CME formation with fluorometholone in this specific post-surgical context.
Compound Names Mentioned:
5'-fluoro-2'-deoxycytidine (FdCyd)
5-azacytidine (B1684299) (5-azaC)
5-aza-2'-deoxycytidine (5-Aza-CdR)
ACE2
Arachidonic acid
Arglabin
Artesunate
Azithromycin
BAX
BCL-2
Caspase-3
Caspase-7
Caspase-9
CCL5
Chloroquine
Cirsium setidens (CSE)
COX-1
COX-2
Curcumin
Cyclosporine
Dexamethasone
Difluprednate
E-cadherin
Eicosanoids
Erythropoietin (EPO)
Erythropoietin receptor (EPOR)
Erythropoietin stimulating agents (ESAs)
ETOPOSIDE
EZH2
Fbxw7
Flavone
Fluorometholone
Foxo1
Foxo3
GAPDH (Glyceraldehyde-3-phosphate dehydrogenase)
Homoharringtonine
H3K27me3
IFN-γ (Interferon-gamma)
IL-1β (Interleukin-1 beta)
IL-10 (Interleukin-10)
IL-155
IL-17
IL-6 (Interleukin-6)
IL-8 (Interleukin-8)
JAK-STAT3 pathway
Liraglutide
Lipocortins
Lipoxygenase
LPS (Lipopolysaccharide)
MAPK
Mefloquine
Methylprednisolone
MMP-1
MMP-3
MMP-9 (Matrix Metalloproteinase-9)
N-cadherin
NUR77
p14ARF
p15INK4b
p16INK4a
p21CIP1
p27KIP1
p53
p57KIP2
Pentamidine
PI3K
PKCbeta
Prostaglandins (PGs)
Prednisolone acetate
PTEN
ROCK1
Snail
SOCS1 (Suppressor of Cytokine Signaling 1)
Solamargines
Stat3
TGF-β (Transforming Growth Factor beta)
Thromboxanes
TNF-α (Tumor Necrosis Factor-alpha)
VEGF (Vascular Endothelial Growth Factor)
ZEB1
Structure Activity and Structure Mechanism Relationships Sar/smr of Fluorometholone
Computational Chemistry and Molecular Modeling of Fluorometholone (B1672912)
Computational chemistry and molecular modeling provide powerful tools to investigate drug-receptor interactions, predict properties, and guide the design of new therapeutic agents. These methods allow researchers to explore molecular behavior in silico, complementing experimental findings.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex nih.gov. For Fluorometholone, the primary target is the Glucocorticoid Receptor (GR). While specific published molecular docking studies detailing Fluorometholone's interaction with the GR were not extensively detailed in the provided search results, the methodology is well-established for steroid-receptor interactions arabjchem.org. Studies have explored pharmacophore modeling for Fluorometholone, which involves identifying the key spatial and electronic features of a molecule necessary for biological activity nih.govfrontiersin.orgbiorxiv.org. These pharmacophore models can serve as a basis for virtual screening and docking studies to identify compounds with similar binding profiles nih.gov.
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular complexes over time, offering a more detailed understanding of binding stability, conformational changes, and the nature of interactions nih.govresearchgate.net. While specific MD simulations focusing on Fluorometholone bound to its Glucocorticoid Receptor are not prominently featured in the accessible literature snippets, MD has been employed to study Fluorometholone's interactions with other molecules, such as cyclodextrins researchgate.net. Generally, MD simulations are vital for analyzing the flexibility of ligand-receptor complexes and the persistence of key interactions, contributing to a comprehensive SAR/SMR analysis researchgate.netnih.govdovepress.comresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) studies establish a correlation between the chemical structure of a series of compounds and their biological activity nih.govnih.govnih.govacs.org. These models are invaluable for predicting the activity of new analogues and for guiding the synthesis of compounds with improved potency or selectivity nih.govresearchgate.net. Although specific QSAR models developed for Fluorometholone analogues were not detailed in the provided search results, the approach is recognized for its application in steroid chemistry and drug optimization googleapis.comupatras.gr. Such studies aim to identify specific structural features that enhance or diminish activity, providing theoretical insights into SAR researchgate.net.
In silico ADME predictions are critical in early drug discovery to anticipate a compound's pharmacokinetic profile, thereby reducing the need for extensive experimental testing. Computational tools and physiologically-based pharmacokinetic (PBPK) models are employed for this purpose dntb.gov.uasimulations-plus.com. Studies have utilized in silico methods, including ADMET Predictor™ software, to estimate the biopharmaceutical properties of Fluorometholone, contributing to the development of ocular PBPK models that simulate its absorption, distribution, and elimination within the eye simulations-plus.comfda.gov.ph. These predictions help in understanding how the drug behaves in biological systems, informing formulation strategies and predicting potential systemic exposure.
Pharmacophore Modeling and Ligand Design Principles for Fluorometholone
Pharmacophore modeling is a structure-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to exert a specific biological effect nih.gov. For Fluorometholone, pharmacophore models can elucidate the critical structural elements that enable binding to the Glucocorticoid Receptor frontiersin.orgnih.gov. These models serve as a blueprint for designing novel steroid analogues with enhanced affinity, selectivity, or altered pharmacokinetic properties biorxiv.orgnih.gov. The principles derived from these models guide the rational design of new ligands by highlighting which structural modifications are likely to improve therapeutic outcomes.
Key Structural Motifs and Their Contribution to Fluorometholone Selectivity and Potency (Theoretical Aspects)
The chemical structure of Fluorometholone, a derivative of prednisolone, possesses specific features that contribute to its pharmacological profile:
Steroid Backbone : As a corticosteroid, Fluorometholone features the characteristic tetracyclic steroid nucleus, which is fundamental for its interaction with the glucocorticoid receptor hmdb.ca.
9α-Fluoro Group : The presence of a fluorine atom at the 9α position is a common modification in potent corticosteroids. Theoretically, this electronegative atom can influence the electronic distribution of the steroid ring system, enhancing binding affinity and increasing anti-inflammatory potency nih.gov.
6α-Methyl Group : The addition of a methyl group at the 6α position is known to prevent hydroxylation at this site, a common metabolic pathway for steroids. This modification can increase both the anti-inflammatory potency and the duration of action nih.gov.
Δ¹ Double Bond : The presence of a double bond between C1 and C4 in the A-ring (pregna-1,4-diene) is associated with increased anti-inflammatory potency while concurrently reducing mineralocorticoid (salt-retaining) activity nih.gov.
Hydroxyl Groups : The hydroxyl groups at the 11β and 17 positions are critical for binding to the Glucocorticoid Receptor caymanchem.comdrugbank.com. The 11β-hydroxyl group, in particular, is essential for glucocorticoid activity, as indicated by studies on related impurities where its absence can reduce binding potency .
17-Acetate Ester (in Fluorometholone Acetate) : While Fluorometholone itself has hydroxyl groups at C17 and C21, the acetate (B1210297) ester form (Fluorometholone Acetate) is common. The esterification at the 17-hydroxyl group can enhance lipophilicity, improving topical bioavailability and ocular penetration compared to the alcohol form nih.gov.
Compound List
Fluorometholone
Fluorometholone Acetate
Preclinical and in Vitro Pharmacological Investigations of Fluorometholone Mechanistic Focus
Receptor Selectivity and Specificity Profiling of Fluorometholone (B1672912)
Understanding the receptor binding profile of fluorometholone is crucial for elucidating its therapeutic efficacy and potential for off-target effects. Investigations have focused on its affinity for the primary glucocorticoid receptor and its selectivity compared to other steroid receptors.
Fluorometholone exhibits significant binding affinity for the glucocorticoid receptor (GR). Studies report an IC50 of 1.5 nM and a Kd of 2.8 nM in radioligand binding assays, indicating a potent interaction with this receptor caymanchem.com. While specific comparative data for mineralocorticoid receptor (MR) affinity of fluorometholone are not detailed in the provided snippets, the broader class of glucocorticoids aims for GR selectivity while diminishing affinity for MR to mitigate undesired mineralocorticoid effects preprints.org. General principles of steroid receptor interactions suggest that while GRs bind various steroids, including corticosterone (B1669441) and dexamethasone, with high affinity, MRs have distinct binding preferences and regulatory mechanisms, often involving specific plasma proteins and enzymes that modulate steroid access nih.gov.
Table 5.1.1: Glucocorticoid Receptor Binding Affinity of Fluorometholone
| Compound | Receptor Type | Binding Affinity (IC50) | Binding Affinity (Kd) | Reference |
| Fluorometholone | Glucocorticoid | 1.5 nM | 2.8 nM | caymanchem.com |
Research into the selectivity of fluorometholone for receptors beyond the GR is less extensively detailed in the provided search results. Some reporter gene assay systems designed to study GR activation have demonstrated very low responsiveness to mineralocorticoids, and notably, no responsiveness to estrogens, gestagens, or androgens nih.gov. This suggests that assays utilizing these systems are specific for GR activation. Studies on other fluorinated steroids have indicated that both androgen and progesterone (B1679170) receptor systems can tolerate fluorine substitution, with some derivatives showing high binding affinity and selectivity for these receptors nih.gov. However, direct in vitro studies detailing fluorometholone's specific binding affinity or functional activity at androgen, estrogen, or progesterone receptors are not present in the provided literature snippets.
Preclinical Animal Model Research for Mechanistic Insight
Preclinical investigations in animal models are fundamental for elucidating the intricate mechanisms of action of pharmaceutical compounds like Fluorometholone. These studies provide crucial insights into how the drug interacts with biological systems at a molecular and cellular level, laying the groundwork for understanding its therapeutic effects and potential applications. Research in this domain focuses on dissecting gene expression alterations, mapping cellular pathway modulations, and identifying potential biomarkers that can predict or reflect drug efficacy and target engagement.
Gene Expression Changes in Animal Tissues Post-Fluorometholone Administration
Fluorometholone, as a corticosteroid, exerts its effects by modulating gene transcription. Preclinical studies have identified specific genes and classes of genes whose expression is altered following Fluorometholone administration in animal models. These changes are integral to its anti-inflammatory and other physiological effects.
Research has demonstrated that Fluorometholone can increase the gene expression of several mucin types, including MUC1, MUC4, MUC16, and MUC19, in conjunctival and corneal epithelial cells. This upregulation is mediated through the activation of glucocorticoid receptors and is believed to contribute to the beneficial effects of Fluorometholone in conditions such as dry eye disease, in addition to its anti-inflammatory properties nih.gov. Furthermore, corticosteroids, including Fluorometholone, are known to modulate the transcription of genes that encode for anti-inflammatory proteins while downregulating pro-inflammatory mediators. This genetic reprogramming leads to a reduction in the production of key inflammatory molecules such as cytokines, prostaglandins (B1171923), and leukotrienes patsnap.com. The interaction of the glucocorticoid-receptor complex with glucocorticoid response elements (GREs) on DNA is a primary mechanism driving these changes in gene expression, influencing the synthesis of specific target genes drugbank.com.
| Gene/Protein Category | Observed Effect on Expression | Cellular Location/Context | Potential Role |
| MUC1 | Increased | Conjunctival & Corneal Epithelial Cells | Ocular surface hydration, protective barrier function |
| MUC4 | Increased | Conjunctival & Corneal Epithelial Cells | Ocular surface hydration, protective barrier function |
| MUC16 | Increased | Conjunctival & Corneal Epithelial Cells | Ocular surface hydration, protective barrier function |
| MUC19 | Increased | Conjunctival & Corneal Epithelial Cells | Ocular surface hydration, protective barrier function |
| Anti-inflammatory Proteins | Upregulated | Various cell types | Mediating anti-inflammatory effects |
| Pro-inflammatory Mediators | Downregulated | Various cell types | Reducing inflammatory signaling and response |
| Cytokines (e.g., IL-1) | Reduced Production | Various cell types | Suppressing inflammatory cascade |
| Prostaglandins | Reduced Production | Various cell types | Inhibiting inflammatory mediators derived from arachidonic acid |
| Leukotrienes | Reduced Production | Various cell types | Inhibiting inflammatory mediators derived from arachidonic acid |
| Lipocortin (Annexin A1) | Stimulated Production | Various cell types | Inhibits Phospholipase A2, thereby reducing arachidonic acid release |
Cellular Pathway Analysis in Animal Models (e.g., Rho GTPases, Akt pathways)
Understanding how Fluorometholone influences cellular signaling pathways is critical for elucidating its mechanistic actions. Preclinical studies have begun to map these effects, particularly concerning pathways involved in cell migration, proliferation, and inflammatory responses.
Research has indicated that Fluorometholone can inhibit corneal epithelial cell (CEC) proliferation and migration. At a molecular level, this inhibition is associated with the downregulation of key Rho GTPases, specifically RhoA, Rac1, and Cdc42 nih.gov. These GTPases are pivotal regulators of the actin cytoskeleton, cell polarity, and cell motility mdpi.comqiagen.com. Concurrently, Fluorometholone treatment has been observed to suppress downstream signaling pathways, including the Erk (Extracellular signal-regulated kinase) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathways, in both cultured corneal epithelial cells and in mouse corneal epithelia nih.gov. The MAPK/ERK pathway is frequently implicated in cellular processes regulated by corticosteroids medchemexpress.com. Modulation of these pathways suggests a broad impact of Fluorometholone on cellular behavior and inflammatory signaling cascades.
| Cellular Pathway/Molecule | Observed Effect of Fluorometholone | Cellular Context/Model | Mechanistic Implication |
| Rho GTPases | Downregulated | Corneal Epithelial Cells | Inhibition of cell proliferation, migration, and cytoskeletal reorganization |
| RhoA | Downregulated | Corneal Epithelial Cells | Affects actin dynamics, cell shape, and migration |
| Rac1 | Downregulated | Corneal Epithelial Cells | Influences lamellipodia formation and cell migration |
| Cdc42 | Downregulated | Corneal Epithelial Cells | Regulates filopodia formation, cell polarity, and migration |
| Erk (MAPK/ERK Pathway) | Suppressed | Corneal Epithelial Cells | Modulates cell proliferation, differentiation, and survival signaling |
| NF-κB Pathway | Suppressed | Corneal Epithelial Cells | Reduces the transcription of pro-inflammatory genes and mediators |
Biomarker Discovery and Validation in Preclinical Models
The identification and validation of biomarkers in preclinical models are essential steps in drug development. Biomarkers can serve as indicators of target engagement, pharmacodynamic effects, therapeutic response, or even potential toxicity. In the context of Fluorometholone, preclinical research aims to identify molecular or cellular changes that can reliably reflect its mechanism of action or predict its efficacy.
Genomic signatures and pathway modulations identified in preclinical studies, such as the changes in mucin gene expression nih.gov or the downregulation of Rho GTPase and NF-κB signaling pathways nih.gov, can themselves serve as potential biomarkers. These molecular alterations provide direct evidence of drug activity within the biological system. Furthermore, studies investigating the effects of Fluorometholone on cellular structures and processes can reveal indicators of its impact. For instance, observations of framework deformation in the retinal nerve fiber layer (NFL) and ganglion cell layer (GCL), reduced NFL thickness, and increased apoptotic cells in animal models treated with Fluorometholone highlight cellular changes that could be explored as biomarkers of cellular response or potential ocular toxicity oup.com. The process of biomarker discovery and validation typically involves integrating data from various sources, including genomics, proteomics, and cell-based assays, to establish a correlation between the biomarker and the drug's effect crownbio.comnih.gov. This rigorous approach ensures that identified biomarkers are relevant and translatable to clinical settings, aiding in the selection of appropriate drug candidates and the design of effective clinical trials.
Compound List:
Fluorometholone
MUC1
MUC4
MUC16
MUC19
Cytokines
Prostaglandins
Leukotrienes
Lipocortin (Annexin A1)
RhoA
Rac1
Cdc42
Erk (Extracellular signal-regulated kinase)
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells)
Advanced Metabolism and Pharmacokinetic Research of Fluorometholone Preclinical and Theoretical
Metabolic Pathways and Enzyme Systems Involved in Fluorometholone (B1672912) Biotransformation
While direct and extensive research on the specific cytochrome P450 (CYP) isoforms responsible for fluorometholone metabolism is not robustly detailed in publicly available literature, the general role of this enzyme superfamily in steroid metabolism is well-established. CYP enzymes, particularly those in the CYP3A family, are known to be involved in the metabolism of a wide array of corticosteroids. nih.gov Theoretical models and preclinical studies on similar steroid structures suggest that CYP-mediated oxidation could be a potential, albeit likely minor, metabolic pathway for fluorometholone. This could involve hydroxylation at various positions on the steroid nucleus, a common reaction catalyzed by CYP enzymes to increase the polarity of lipophilic compounds, preparing them for subsequent conjugation and elimination. nih.gov However, specific studies definitively identifying the involvement of isoforms like CYP3A4 in fluorometholone biotransformation are needed to confirm these theoretical considerations. nih.gov
Following initial metabolic transformations, such as reduction, the resulting metabolites of fluorometholone, which now possess hydroxyl groups, are susceptible to Phase II conjugation reactions. uomus.edu.iq These reactions involve the attachment of endogenous molecules to the metabolite, significantly increasing its water solubility and facilitating its removal from the body. uomus.edu.iq The primary conjugation reactions relevant to steroid metabolism are glucuronidation and sulfation. nih.gov
Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the metabolite. taylorandfrancis.com Sulfation, mediated by sulfotransferases (SULTs), involves the addition of a sulfonate group. nih.gov While specific studies detailing the glucuronidation or sulfation of fluorometholone metabolites are limited, the presence of hydroxyl groups on its key metabolites, 20α- and 20β-dihydrofluorometholone, makes them prime candidates for these enzymatic processes. The enzymatic basis for these reactions lies in the liver and other tissues containing UGTs and SULTs, which recognize the hydroxylated steroid structure and facilitate the conjugation. washington.edu
The most prominently documented metabolic pathway for fluorometholone, particularly in ocular tissues, is the reduction of its 20-keto group. This reaction is stereoselective and leads to the formation of two primary reductive metabolites: 20α-dihydrofluorometholone (20α-DHFM) and 20β-dihydrofluorometholone (20β-DHFM).
Research has shown that the formation of these metabolites can vary between species. For instance, in rabbits, the primary metabolite formed in the cornea is 20α-DHFM. In contrast, early research suggested that in human aqueous humor, 20β-DHFM was the predominant form. However, more recent studies utilizing advanced analytical techniques have indicated that 20α-DHFM is also the stereoselectively generated metabolite in human cornea.
Crucially, these reductive metabolites exhibit significantly reduced biological activity compared to the parent compound, fluorometholone. This is a key factor in the safety profile of fluorometholone, as the rapid conversion to less active forms at the site of administration minimizes the potential for adverse effects. The biological activity of these metabolites is primarily assessed by their binding affinity to the glucocorticoid receptor (GR).
| Compound | Relative Glucocorticoid Receptor Binding Affinity (Compared to Fluorometholone) | Significance |
|---|---|---|
| Fluorometholone | 100% (Reference) | Active parent drug with potent anti-inflammatory effects. |
| 20α-dihydrofluorometholone | Approximately 1% | Significantly less active metabolite, contributing to a lower risk of side effects. |
| 20β-dihydrofluorometholone | Data not extensively available, but expected to be significantly lower than Fluorometholone | Considered a less active metabolite. |
Identification and Characterization of Fluorometholone Metabolites in Biological Systems (Research Focus)
The accurate identification and characterization of drug metabolites are fundamental to understanding the complete pharmacokinetic and pharmacodynamic profile of a therapeutic agent. Research in this area for fluorometholone has focused on isolating and structurally defining its metabolic byproducts from various biological matrices.
The definitive identification of fluorometholone metabolites relies on the application of sophisticated analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this structural elucidation process. nih.gov
High-resolution mass spectrometry provides precise mass-to-charge ratio data, allowing for the determination of the elemental composition of the metabolites. mdpi.com Tandem mass spectrometry (MS/MS) further aids in structural characterization by inducing fragmentation of the metabolite ions and analyzing the resulting fragment patterns, which can provide clues about the molecule's structure. nih.gov
NMR spectroscopy offers detailed information about the atomic connectivity and stereochemistry of the metabolites. jeolusa.com For fluorinated compounds like fluorometholone, 19F NMR can be a particularly powerful tool, providing a sensitive and specific signal for the fluorine atom and its chemical environment. jeol.com Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC) are employed to piece together the complete chemical structure of the isolated metabolites, confirming the positions of hydroxyl groups and the stereochemistry of the reduced carbon. nih.gov
Once identified, a crucial step in the research process is to determine the biological activity of the key metabolites. This is typically achieved through in vitro assays that assess their ability to interact with their pharmacological target and elicit a biological response. For fluorometholone and its metabolites, the primary focus is on their glucocorticoid activity.
The most common in vitro assay used is the glucocorticoid receptor (GR) binding assay. This assay measures the affinity of the compounds for the GR, providing a direct indication of their potential to act as agonists. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.
As previously mentioned, research has demonstrated that 20α-dihydrofluorometholone has a significantly lower binding affinity for the glucocorticoid receptor compared to fluorometholone, with approximately 100-fold less affinity. This directly translates to reduced glucocorticoid activity.
| Compound | Glucocorticoid Receptor Binding Affinity (IC50) | Relative Potency |
|---|---|---|
| Fluorometholone | Reported to be potent | High |
| 20α-dihydrofluorometholone | Significantly higher IC50 than Fluorometholone | Low (approx. 100-fold less than Fluorometholone) |
In addition to receptor binding assays, in vitro anti-inflammatory assays can be employed to assess the functional consequences of receptor binding. These assays can measure the ability of the compounds to inhibit the production of pro-inflammatory mediators, such as prostaglandins (B1171923) and cytokines, in cell-based models of inflammation. pensoft.net Such studies further confirm the reduced biological activity of the reductive metabolites of fluorometholone. nih.govnih.gov
Advanced Analytical and Bioanalytical Methodologies in Fluorometholone Research
Development of High-Sensitivity Detection Methods for Fluorometholone (B1672912)
The development of sensitive analytical methods is paramount for detecting and quantifying fluorometholone at low concentrations, particularly in biological samples or during stability studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful tools for the analysis of fluorometholone due to their high sensitivity, selectivity, and ability to identify and quantify compounds in complex mixtures. LC-MS/MS has been employed for the simultaneous determination of fluorometholone and its metabolites in biological matrices like rabbit aqueous humor, achieving sensitive detection limits researchgate.net. Furthermore, LC-MS has been used to verify degradation products of fluorometholone, aiding in structural elucidation researchgate.netoup.comnih.govoup.com. A study developing an LC-MS/MS method for simultaneous quantitative analysis of multiple synthetic glucocorticoids, including fluorometholone, reported functional assay sensitivities as low as 0.6-1.6 nmol/L for most compounds nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While less frequently cited for fluorometholone itself compared to LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for analyzing steroid metabolism and related compounds. A study mentioned a "gas chromatographic and mass spectral study of synthetic corticosteroid metabolism: fluorometholone," indicating its application in this area capes.gov.br. GC-MS can be particularly useful for analyzing volatile derivatives or metabolites of fluorometholone, offering high separation efficiency and sensitive detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, plays a crucial role in the structural elucidation and confirmation of fluorometholone and its degradation products. ¹⁹F NMR is highly specific for fluorine-containing compounds like fluorometholone, allowing for sensitive detection and quantification without interference from non-fluorinated matrix components zenodo.orgresearchgate.netresearchgate.net. ¹H NMR has also been used to verify the structure of fluorometholone's alkaline degradation product researchgate.netoup.comnih.govoup.com. Studies have demonstrated that ¹⁹F NMR can provide accurate quantification of fluorinated pharmaceuticals, with interday precision reported as 1.2% relative standard deviation, making it suitable for routine analysis and quality control researchgate.net.
Spectrophotometric Techniques for Research Quantification
Spectrophotometric methods, including UV-Vis spectrophotometry and derivative spectrophotometry, offer simpler and more accessible means for quantifying fluorometholone, especially in pharmaceutical formulations. Several UV-Vis spectrophotometric methods have been developed, utilizing reagents like 1,4-dihydrazinophthalazine or employing buffer solutions at different pH values researchgate.netrjptonline.orgrjptonline.orgpsu.edu. For instance, a method using 1,4-dihydrazinophthalazine achieved a molar absorptivity of 1.91x10⁴ Lmol⁻¹cm⁻¹ and obeyed Beer's Law up to 12 μg/mL researchgate.net. Derivative spectrophotometric techniques have also been applied, with linearity ranges reported from 1-50 μg/mL depending on the buffer system used rjptonline.orgrjptonline.orgresearchgate.net. These methods are often described as simple, rapid, sensitive, and validated according to ICH guidelines, making them suitable for routine quality control rjptonline.orgrjptonline.orgpsu.edu.
Quantification of Fluorometholone in Complex Biological Matrices (Preclinical and In Vitro)
Analyzing fluorometholone in biological matrices like plasma, urine, or aqueous humor requires highly sensitive and selective methods to overcome matrix effects and low analyte concentrations. LC-MS/MS is a preferred technique for such analyses. A study successfully developed and validated an LC-MS/MS assay for the simultaneous determination of fluorometholone and its metabolites in rabbit aqueous humor, collecting samples at various time points after ocular instillation researchgate.net. Another study utilized LC-MS/MS for the simultaneous quantitative analysis of multiple synthetic glucocorticoids, including fluorometholone, in serum and urine samples, reporting functional assay sensitivities as low as 0.6-1.6 nmol/L nih.gov. For in vitro studies, such as release testing from ophthalmic suspensions, HPLC methods are employed to quantify the released drug juniperpublishers.comsemanticscholar.org. These methods are validated to ensure accuracy, precision, and selectivity in complex biological or formulation matrices.
Research on Fluorometholone Stability and Degradation Pathways (Forced Degradation Studies)
Understanding the stability of fluorometholone under various stress conditions is crucial for formulation development and shelf-life determination. Forced degradation studies involve exposing the drug to conditions like acid, base, oxidation, heat, and light to identify potential degradation products and assess the method's stability-indicating capability.
Studies have shown fluorometholone to be generally resistant to acidic, alkaline, thermal, and oxidative stress conditions, with degradation typically less than 5% asiapharmaceutics.inforesearchgate.net. However, some reports indicate it may degrade significantly under alkaline hydrolysis actascientific.com. For instance, one study found that fluorometholone was highly resistant to acidic, alkaline, thermal, and oxidation stress conditions researchgate.net. Another study reported that fluorometholone degraded significantly in alkaline hydrolysis actascientific.com.
These degradation studies are often coupled with stability-indicating HPLC methods, which are developed to separate fluorometholone from its degradation products asiapharmaceutics.inforesearchgate.netactascientific.compnrjournal.com. LC-MS and NMR spectroscopy are instrumental in identifying and characterizing these degradation products researchgate.netoup.comnih.govoup.com.
Photostability and Thermostability Research
Fluorometholone has generally demonstrated a high degree of resistance to thermal and oxidative stress conditions researchgate.netgreenpharmacy.inforesearchgate.netscispace.comasiapharmaceutics.infopnrjournal.com. Studies involving forced degradation, which simulate accelerated aging and environmental exposure, have indicated that the compound remains largely intact under many of these conditions.
Table 1: Photostability and Thermal Degradation of Fluorometholone
| Stress Condition | Exposure Parameters | Timeframe | Reported Degradation | Reference(s) |
| Photodegradation | UV light (254 nm) | 8 hours | Not quantified | actascientific.com |
| Photodegradation | UV light | 24 hours | Not quantified | pnrjournal.com |
| Photostability | Direct sunlight exposure | 4 days | Not quantified | acs.org |
| Thermal | Heat | 8 hours | Not quantified | actascientific.com |
| Thermal | Dry heat, wet heat | Not specified | Not quantified | wjpls.org |
| Thermal | Exposure to 60°C | 24 hours | Very less % | pnrjournal.com |
Hydrolytic and Oxidative Degradation Research
Fluorometholone exhibits differential stability under hydrolytic conditions, with alkaline hydrolysis posing a greater challenge than acidic hydrolysis or oxidative stress.
Hydrolytic Degradation: Studies employing forced degradation in acidic and alkaline media have revealed significant differences in Fluorometholone's stability. Under acidic conditions, such as treatment with 5N HCl at 80°C for 2 hours, Fluorometholone shows relatively low degradation, reported at approximately 5.7% actascientific.comwjpls.org. In contrast, alkaline hydrolysis conditions, for example, using 0.5N NaOH at 80°C for 2 hours, lead to more substantial degradation, with reported values around 33.52% actascientific.comwjpls.org. This indicates that Fluorometholone is considerably more sensitive to alkaline environments actascientific.comwjpls.org. Some research also suggests that Fluorometholone may degrade significantly at higher pH values, such as pH 9.5 researchgate.net. Furthermore, it has been noted that hydrolytic degradation products of Fluorometholone can exhibit fluorescence, which is utilized in certain analytical methods for their detection nih.govdoi.orgresearchgate.net.
Oxidative Degradation: Fluorometholone has demonstrated a high resistance to oxidative stress. Studies involving exposure to oxidizing agents like 6% hydrogen peroxide (H2O2) at 80°C for 60 minutes have generally shown minimal degradation, with reports indicating very low percentages of degradation under oxidative conditions researchgate.netgreenpharmacy.inforesearchgate.netscispace.comasiapharmaceutics.infopnrjournal.com.
Degradation Products: During stability analysis under various stress conditions, analytical methods have detected the presence of degradation products. One study reported the detection of three unknown impurities during stability analysis of the drug product ejpmr.com. The characterization and quantification of these impurities are critical for understanding the complete degradation profile of Fluorometholone.
Table 2: Hydrolytic and Oxidative Degradation of Fluorometholone
| Stress Condition | Reagent/Concentration | Temperature | Time | % Degradation | Reference(s) |
| Acidic Hydrolysis | 5N HCl | 80°C | 2 hrs | 5.7% | actascientific.comwjpls.org |
| Alkaline Hydrolysis | 0.5N NaOH | 80°C | 2 hrs | 33.52% | actascientific.comwjpls.org |
| Alkaline Hydrolysis | pH 9.5 | Not specified | Not specified | Significant | researchgate.net |
| Oxidative Degradation | 6% H2O2 | 80°C | 60 min | Not quantified | actascientific.comwjpls.org |
| Oxidative Degradation | Peroxide | Not specified | 24 hrs | Very less % | pnrjournal.com |
| General Stress | Acidic, Alkaline, Thermal, Oxidation | Not specified | Not specified | <5% | researchgate.net |
| General Stress | Acidic, Alkaline, Thermal, Oxidation | Not specified | Not specified | Highly resistant | greenpharmacy.inforesearchgate.netscispace.comasiapharmaceutics.info |
Fluorometholone in Drug Discovery and Development Research Early Stage / Conceptual
Target Identification and Validation Strategies for Fluorometholone-Related Research
The primary mechanism of action for fluorometholone (B1672912), like other corticosteroids, involves its interaction with specific cellular targets to modulate the inflammatory response. ncats.iodrugbank.com Research to identify and validate these targets is foundational for understanding its therapeutic effects and for discovering novel analogues with improved properties.
The principal target for fluorometholone is the Glucocorticoid Receptor (GR) , a member of the nuclear receptor superfamily. ncats.iodrugbank.com Upon binding to the cytosolic GR, the resulting fluorometholone-receptor complex translocates to the nucleus. drugbank.com There, it interacts with Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. drugbank.com This interaction modulates gene transcription, leading to the increased expression of anti-inflammatory proteins and the suppression of pro-inflammatory mediators. ncats.iodrugbank.com
A key validated downstream effect of GR activation is the induction of phospholipase A2 (PLA2) inhibitory proteins, known as lipocortins . ncats.iofda.gov Lipocortins play a crucial role in controlling the biosynthesis of potent inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid, from cell membranes. ncats.iofda.gov
Beyond the classical GR pathway, research has indicated other potential molecular targets for fluorometholone and its derivatives. Studies have shown that fluorometholone acetate (B1210297) can exhibit inhibitory effects on isoenzymes of carbonic anhydrase (hCA-I and hCA-II) , suggesting a broader range of biological activity that could be explored for therapeutic purposes. ncats.io
Target validation strategies involve confirming that interaction with these identified targets leads to a measurable biological or therapeutic effect. For the GR, validation is extensively supported by decades of clinical use demonstrating the anti-inflammatory efficacy of corticosteroids. For newer, secondary targets like carbonic anhydrase, validation would involve in vitro enzymatic assays and cellular models to correlate target inhibition with a desired physiological outcome.
Table 1: Identified Molecular Targets for Fluorometholone-Related Research
| Target | Class | Primary Action | Validation Approach |
|---|---|---|---|
| Glucocorticoid Receptor (GR) | Nuclear Receptor | Agonist | Gene expression analysis, binding assays, functional cell-based assays |
| Lipocortins (Annexins) | PLA2 Inhibitory Proteins | Induction | Western blot, ELISA for protein expression, measurement of downstream inflammatory mediators |
Lead Optimization Strategies Based on the Fluorometholone Scaffold
The fluorometholone molecule serves as a "lead compound" or scaffold that can be systematically modified to develop new chemical entities with enhanced properties. Lead optimization aims to improve characteristics such as potency, selectivity, and pharmacokinetic profiles. danaher.comresearchgate.net Conceptual strategies for optimizing the fluorometholone scaffold are rooted in established medicinal chemistry principles. nih.gov
One common strategy involves the direct chemical manipulation of functional groups . danaher.comnih.gov This could include modifying the C17 acetyl group or the C6α-methyl group to influence receptor binding affinity or metabolic stability. Introducing fluorine atoms at specific positions is a known strategy to block metabolically labile sites, potentially increasing the compound's half-life. researchgate.net
Structure-Activity Relationship (SAR)-directed optimization is another key approach. nih.gov This involves synthesizing a series of fluorometholone analogues with systematic structural changes and evaluating their biological activity. The resulting data helps to build a model of which structural features are essential for activity (the pharmacophore) and which can be modified to fine-tune properties.
A more advanced strategy is pharmacophore-oriented molecular design , which may involve significant modifications to the core steroid structure. danaher.comnih.gov Techniques like "scaffold hopping" could be conceptually applied to replace the steroidal backbone with a non-steroidal structure that maintains the key three-dimensional arrangement of functional groups required for receptor binding. nih.gov This could lead to novel compounds with similar efficacy but potentially different physical properties or side-effect profiles.
Table 2: Conceptual Lead Optimization Strategies for the Fluorometholone Scaffold
| Strategy | Approach | Potential Outcome |
|---|---|---|
| Functional Group Modification | Alteration of existing chemical groups (e.g., esterification, alkylation). | Enhanced receptor affinity, improved solubility, altered metabolic stability. |
| Bioisosteric Replacement | Substitution of atoms or groups with others that have similar physical or chemical properties. | Improved pharmacokinetic properties, reduced off-target effects. |
| Scaffold Hopping | Replacement of the core steroid structure with a different chemical scaffold while retaining key binding features. | Discovery of novel chemical classes, potential for improved intellectual property position. |
High-Throughput Screening Methodologies for Fluorometholone Analogues
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large libraries of chemical compounds for a specific biological activity. yu.edu For research involving fluorometholone analogues, HTS methodologies would be employed to efficiently identify derivatives with desired characteristics, such as enhanced binding to the glucocorticoid receptor or inhibition of other identified targets. metrionbiosciences.com
The process begins with the development of a robust and automated assay specific to the target of interest. yu.edu For the glucocorticoid receptor, a receptor-binding assay could be developed using fluorescence polarization or a reporter gene assay in a cell line. In a reporter gene assay, cells are engineered to produce a detectable signal (e.g., light via luciferase) upon activation of the glucocorticoid receptor, allowing for rapid measurement of compound efficacy.
Fluorescence-based assays , such as those using platforms like the FLIPR® (Fluorescent Imaging Plate Reader), can be adapted to measure downstream cellular events, such as changes in intracellular calcium or membrane potential, that may be modulated by fluorometholone analogues in specific cell types. metrionbiosciences.com For non-primary targets like ion channels, automated electrophysiology platforms can screen compounds for their effects on channel activity with high throughput. metrionbiosciences.com
Ultra-high-throughput screening (uHTS) techniques utilizing mass spectrometry offer a label-free approach to screen millions of compounds rapidly, making them suitable for primary screening campaigns. bruker.com
Table 3: Potential High-Throughput Screening Methodologies for Fluorometholone Analogues
| HTS Method | Principle | Application for Fluorometholone Research | Throughput |
|---|---|---|---|
| Receptor Binding Assays | Measures the binding affinity of a compound to a target receptor, often using a fluorescently labeled ligand. | Quantifying the affinity of analogues for the Glucocorticoid Receptor. | High |
| Reporter Gene Assays | Genetically modified cells express a reporter gene (e.g., luciferase) under the control of a response element for the target. | Screening for agonists or antagonists of the Glucocorticoid Receptor. | High |
| Fluorescence-Based Cellular Assays | Measures changes in intracellular signals (e.g., calcium flux) in response to compound treatment. | Identifying analogues that modulate specific cellular signaling pathways. | High |
| Automated Electrophysiology | Robotic patch-clamp systems measure the activity of ion channels in cell membranes. | Screening for off-target effects or novel activity on ion channels. | Medium to High |
Repurposing and Novel Research Applications of the Fluorometholone Scaffold (Conceptual)
Drug repurposing involves exploring new therapeutic uses for existing approved drugs. nih.gov While fluorometholone is established in ophthalmology, its core glucocorticoid scaffold presents conceptual opportunities for novel research applications in other fields. drugbank.comfda.gov
Given its potent anti-inflammatory and immunosuppressive properties mediated through the glucocorticoid receptor, the fluorometholone scaffold could be investigated for localized inflammatory conditions outside the eye. Conceptual applications might include dermatological disorders, inflammatory bowel disease, or respiratory inflammation, provided that derivatives could be designed with appropriate delivery and pharmacokinetic properties for these tissues.
Research has also explored the use of related compounds to inhibit scar proliferation. For example, nanomedicines have been developed to inhibit scarring after glaucoma filtering surgery, an application that leverages anti-inflammatory and anti-proliferative mechanisms. patsnap.com This suggests that the fluorometholone scaffold could be a starting point for developing agents specifically designed to modulate wound healing and fibrosis in various tissues.
The discovery of activity at other targets, such as carbonic anhydrases, opens up entirely different conceptual avenues. ncats.io If this activity can be optimized and made selective, the fluorometholone scaffold could potentially be repurposed for conditions where carbonic anhydrase inhibition is beneficial, which are distinct from its current anti-inflammatory applications. However, any repurposing effort requires a thorough case-by-case scientific evaluation, as assumptions about safety and efficacy in a new context are not guaranteed. nih.gov
Design and Evaluation of Novel Delivery Systems for Research Applications (e.g., Nanocarriers for Targeted Cellular Studies, Molecular Imprinted Polymers)
A significant area of early-stage research focuses on developing novel delivery systems to enhance the therapeutic potential of molecules like fluorometholone. mdpi.com For research applications, these systems are designed to improve solubility, increase bioavailability, and enable targeted delivery to specific cells or tissues for mechanistic studies. researchgate.netcardiff.ac.ukmdpi.com
Nanocarriers represent a versatile platform for delivering hydrophobic compounds like fluorometholone. globalresearchonline.netnih.govnih.gov
Nanocrystals: Formulating fluorometholone as nanocrystals can significantly increase its surface area, leading to improved dissolution and permeability. Research has shown that fluorometholone nanocrystal eye drops, with a mean particle size of approximately 201 nm, achieved 2-6 fold higher and longer-lasting penetration into the aqueous humor of rabbit eyes compared to microcrystal formulations (mean particle size ~9.24 µm). researchgate.netcardiff.ac.uk
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate fluorometholone. researchgate.net These nanoparticles can be surface-modified with ligands or peptides to facilitate targeted uptake by specific cells in research models. researchgate.net
Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic copolymers. They can encapsulate insoluble drugs like fluorometholone in their hydrophobic core, creating a clear aqueous formulation from a poorly soluble compound and enhancing corneal permeation. mdpi.com
Molecularly Imprinted Polymers (MIPs) are highly cross-linked polymers synthesized in the presence of a template molecule (in this case, fluorometholone). researchgate.netnih.govmdpi.com This process creates cavities within the polymer matrix that are specifically shaped to recognize and bind the template molecule. researchgate.netnih.gov
Controlled Release Systems: MIPs have been used to create soft contact lenses that act as reservoirs for fluorometholone. researchgate.netsemanticscholar.org By creating specific, high-affinity binding sites, these imprinted lenses can be loaded with more drug and provide sustained, controlled release over an extended period compared to non-imprinted polymers. researchgate.netnih.gov Research has utilized monomers such as hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) as the backbone, methacrylic acid (MAA) as the functional monomer, and ethylene (B1197577) glycol dimethacrylate (EGDMA) as a cross-linker to prepare these systems. researchgate.net
Other conceptual systems include polymeric implants , such as those made from blends of poly(DL-lactic acid) (PLA) and polyvinyl pyrrolidone (PVP), designed for sustained drug release in specific anatomical compartments. nih.gov The evaluation of these novel systems involves physicochemical characterization (e.g., particle size, drug loading) and in vitro/ex vivo studies using cell cultures or excised tissues to assess release kinetics and cellular uptake.
Table 4: Comparison of Novel Delivery Systems for Fluorometholone Research
| Delivery System | Components | Key Research Finding/Advantage |
|---|---|---|
| Nanocrystals | Pure fluorometholone | Mean particle size of 201.2 nm; demonstrated 2-6 fold higher penetration in rabbit aqueous humor compared to microcrystals. researchgate.netcardiff.ac.uk |
| Polymeric Micelles | Soluplus®, Fluorometholone | Spontaneously forms nano-sized micelles in water, enabling high corneal permeation of the insoluble drug. mdpi.com |
| Polymer Blend Implant | Poly(DL-lactic acid) (PLA), Polyvinyl pyrrolidone (PVP) | Demonstrated a constant level of fluorometholone in the aqueous humor for one month in rabbit eyes. nih.gov |
Theoretical and Mechanistic Research Challenges and Future Directions for Fluorometholone
Unexplored Molecular Mechanisms and Signaling Pathways
Despite extensive research into glucocorticoid receptor (GR) signaling, the precise molecular mechanisms governing fluorometholone's actions remain areas of active investigation. Beyond the canonical genomic pathway, where the GR-ligand complex translocates to the nucleus to modulate gene transcription, there is potential for unexplored non-genomic effects. These rapid, non-genomic actions can occur independently of nuclear translocation and may involve membrane-bound receptors or direct interactions with intracellular signaling molecules drugbank.compatsnap.com. Research into fluorometholone's potential cross-talk with other signaling cascades, such as the mitogen-activated protein kinase (MAPK) or phosphoinositide 3-kinase (PI3K) pathways, could reveal novel regulatory mechanisms or contribute to its specific cellular effects drugbank.com. Understanding the kinetics of fluorometholone's binding to the GR, including its association and dissociation rates, could provide insights into its duration of action and cellular responsiveness, potentially differing from other glucocorticoids nih.gov. Furthermore, the precise downstream signaling cascades initiated by fluorometholone (B1672912), beyond the well-characterized inhibition of pro-inflammatory mediators and induction of anti-inflammatory proteins, may involve subtle transcriptional or post-transcriptional regulatory events that are yet to be fully mapped patsnap.commedchemexpress.com.
Challenges in Selectivity and Specificity Research for Glucocorticoids
A persistent challenge in glucocorticoid therapy, including for fluorometholone, is achieving therapeutic selectivity. Glucocorticoids are known to induce and repress a vast array of genes, leading to both desired anti-inflammatory effects and undesired side effects such as metabolic disturbances or immune suppression frontiersin.orgnih.govnih.gov. The structural basis for differential GR activation by various ligands, which dictates specificity, is complex. While changes in steroid structure have been correlated with transcriptional specificity, no predictable properties have emerged to reliably guide the design of highly selective compounds frontiersin.orgnih.gov. Fluorometholone's specific chemical modifications, such as the fluorine atom at the 9α position, contribute to its pharmacological profile but also present challenges in fully dissecting its selectivity. Research efforts are focused on identifying structural determinants within the GR ligand-binding domain that confer selectivity, aiming to develop selective glucocorticoid receptor modulators (SEGRAMs) or agonists (SEGRAs) that preferentially engage specific GR-mediated pathways researchgate.netoup.comresearchgate.netwikipedia.org. Understanding how fluorometholone's structure influences its interaction with the GR, its coactivators, and corepressors is crucial for designing analogs with improved therapeutic indices. Comparative studies of GR binding affinities (Kd) and relative receptor affinities for fluorometholone against other corticosteroids are essential for understanding these differences nih.govcaymanchem.comresearchgate.net.
Emerging Technologies in Fluorometholone Research
Advancements in high-throughput and high-resolution technologies are poised to revolutionize our understanding of fluorometholone's actions. Single-cell RNA sequencing (scRNA-seq) offers unprecedented resolution to dissect cell-to-cell variability in cellular responses to fluorometholone, revealing heterogeneity in GR target gene expression that is masked in bulk analyses nih.govnih.govelifesciences.orgelifesciences.org. This technology can identify specific cell populations that are particularly sensitive or resistant to fluorometholone, providing a more nuanced view of its effects in complex tissues. Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) , often coupled with RNA-seq, can map dynamic changes in chromatin accessibility in response to fluorometholone, revealing how the GR influences the regulatory landscape and gene expression programs nih.govoup.com.
Advanced imaging techniques , such as super-resolution microscopy (e.g., STED, PALM, STORM) and live-cell imaging, are critical for visualizing the real-time dynamics of the GR, its translocation into the nucleus, and its interactions with other cellular components pnas.orgpsu.edunih.govrupress.orgnih.gov. These methods allow researchers to observe the spatial and temporal aspects of GR activation and signaling in response to fluorometholone, providing mechanistic insights into how ligand binding translates into cellular responses. Techniques like CRISPR screening can also be employed to systematically identify genes and pathways that modulate cellular sensitivity or responsiveness to fluorometholone, thereby uncovering novel regulatory mechanisms researchgate.net.
Potential for Fluorometholone in Basic Biological Research Tools
Fluorometholone's well-characterized interaction with the glucocorticoid receptor and its specific pharmacological profile make it a valuable tool in basic biological research. As a potent GR agonist, it can be used as a probe to study the fundamental mechanisms of GR signaling, including ligand-induced receptor conformational changes, nuclear translocation, and DNA binding patsnap.commedchemexpress.comcaymanchem.com. Researchers can employ fluorometholone to dissect specific aspects of GR-mediated gene regulation in various in vitro and in vivo models. Its use can help in understanding the role of GR in cellular processes such as inflammation, immune cell function, and metabolic regulation medchemexpress.comsmpdb.ca. By comparing its effects with other GR ligands, researchers can elucidate structure-activity relationships and identify key molecular features that dictate specific cellular outcomes. Its availability as a high-purity compound further supports its utility as a reliable research reagent for investigating GR biology caymanchem.com.
Open Questions and Future Research Trajectories in Fluorometholone Science
Despite advances, several critical questions remain regarding fluorometholone, guiding future research trajectories. A primary area for exploration is the full characterization of its unexplored molecular mechanisms , including potential non-genomic signaling pathways and intricate cross-talk with other cellular signaling networks. Further research is needed to fully understand the challenges in selectivity and specificity , aiming to identify structural modifications or co-regulatory interactions that could lead to a more targeted therapeutic profile, potentially dissociating anti-inflammatory effects from adverse metabolic consequences frontiersin.orgnih.govnih.govresearchgate.net.
The application of emerging technologies like single-cell omics and advanced imaging will be crucial for mapping the cell-type-specific responses to fluorometholone and visualizing its dynamic interactions within living cells nih.govnih.govpsu.edunih.gov. Future research trajectories could also involve the development of novel fluorometholone analogs with tailored properties, potentially leveraging computational approaches like molecular modeling and quantitative structure-activity relationships (QSAR) to predict ligand-receptor interactions and design optimized compounds researchgate.netplos.org. Investigating fluorometholone's role in less-explored disease contexts or its potential as a tool to probe specific biological processes remains an open avenue. Ultimately, a deeper mechanistic understanding will pave the way for more precise and effective therapeutic applications of fluorometholone and related glucocorticoids.
Compound List:
Fluorometholone
Cortisol
Dexamethasone
Prednisolone
Triamcinolone Acetonide
Fludrocortisone
Betamethasone
Beclomethasone
Mometasone Furoate
Fluticasone Propionate
Flunisolide
Ciclesonide
Fluticasone Furoate
Budesonide
Mometasone
RU486 (Mifepristone)
Cortisone Acetate (B1210297)
Hydrocortisone
Aldosterone
Fluticasone
Q & A
Q. What pharmacokinetic properties of Fluorometholone are critical for designing ocular efficacy studies?
Fluorometholone’s short half-life (54 minutes) and rapid clearance from ocular tissues necessitate frequent dosing intervals in experimental models to maintain therapeutic concentrations. Researchers should incorporate pharmacokinetic parameters into dosing schedules, using techniques like high-performance liquid chromatography (HPLC) to monitor tissue levels. Comparative studies with dexamethasone (half-life: 190 minutes) can highlight differences in bioavailability and duration of action .
Q. What statistical methods are recommended for analyzing Fluorometholone’s impact on intraocular pressure (IOP)?
Longitudinal mixed-effects models or repeated-measures ANOVA are suitable for tracking IOP changes over time, accounting for inter-subject variability. Studies should stratify data by baseline IOP and comorbidities (e.g., glaucoma) to isolate Fluorometholone-specific effects. Reporting confidence intervals and effect sizes enhances reproducibility .
Q. How should researchers standardize Fluorometholone administration in preclinical models to ensure reproducibility?
Use 0.1% concentration eye drops, as this is the clinically validated dose for anti-inflammatory efficacy. Document administration frequency, volume per dose, and vehicle composition (e.g., preservatives). Adhere to ARVO guidelines for ocular drug delivery to minimize variability in animal or ex vivo models .
Advanced Research Questions
Q. What experimental frameworks address Fluorometholone’s rapid tissue clearance in pharmacokinetic studies?
Employ sustained-release formulations (e.g., nanoparticles or hydrogels) to prolong ocular residence time. Use microdialysis or fluorescence imaging to track real-time drug distribution. Comparative studies with dexamethasone can elucidate structure-activity relationships influencing tissue retention .
Q. How can contradictory findings on Fluorometholone’s anti-inflammatory efficacy across patient populations be resolved?
Conduct systematic reviews with meta-regression (PRISMA guidelines) to assess covariates like age, comorbid diabetes, or genetic polymorphisms in glucocorticoid receptors. Use the PICOT framework to standardize inclusion criteria and outcome measures (e.g., cytokine reduction vs. clinical symptom resolution) .
Q. What methodologies optimize dose-response studies for Fluorometholone in combinatorial therapies?
Factorial experimental designs allow simultaneous testing of Fluorometholone with adjunct agents (e.g., NSAIDs). Dose-ranging studies should include equipotent comparisons (e.g., Fluorometholone 0.1% vs. prednisolone acetate 1%) and use response surface modeling to identify synergistic or antagonistic interactions .
Q. How can researchers mitigate bias in retrospective studies evaluating Fluorometholone’s safety profile?
Q. What ethical frameworks apply to clinical trials investigating Fluorometholone in pediatric populations?
Follow the Declaration of Helsinki and obtain informed assent alongside parental consent. Include independent data monitoring committees (IDMCs) to review adverse events, particularly IOP spikes. Use age-appropriate formulations to avoid off-label dosing risks .
Q. How should large-scale pharmacokinetic datasets from Fluorometholone studies be managed?
Q. What in vitro models best predict Fluorometholone’s efficacy in complex ocular pathologies?
3D corneal epithelial models or organoids infected with herpes simplex virus (HSV) can mimic stromal keratitis. Measure IL-6, TNF-α, and MMP-9 levels to quantify anti-inflammatory response. Validate findings against ex vivo human corneal explants to bridge preclinical and clinical data .
Data Analysis and Reporting
Q. How do researchers address variability in Fluorometholone’s potency across batch formulations?
Implement quality control assays (e.g., dissolution testing, HPLC purity checks) for each batch. Cross-validate results with reference standards from pharmacopeias (e.g., USP). Disclose batch numbers and purity percentages in supplementary materials .
Q. What are the best practices for replicating Fluorometholone studies in low-resource settings?
Use open-source tools (e.g., ImageJ for slit-lamp analysis) and validate low-cost assays (e.g., ELISA kits). Collaborate with regional ethics boards to adapt protocols to local infrastructure. Publish negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
